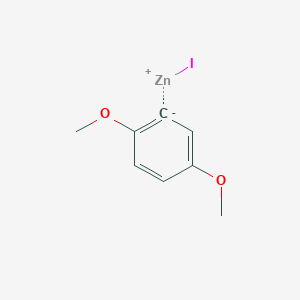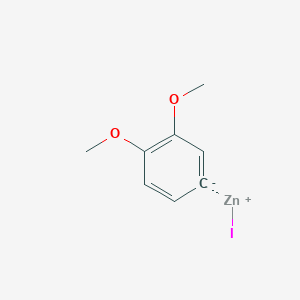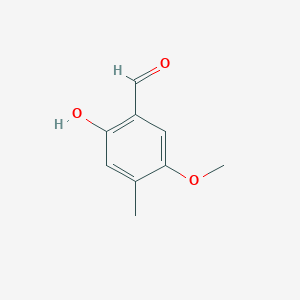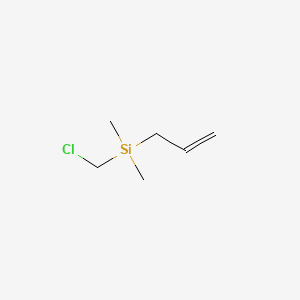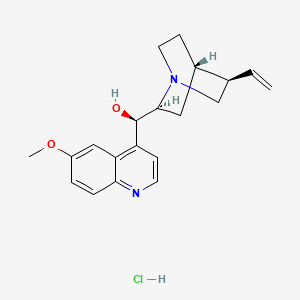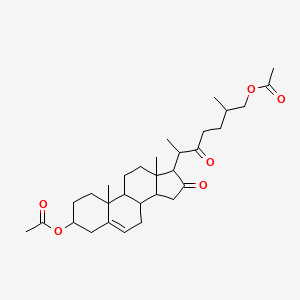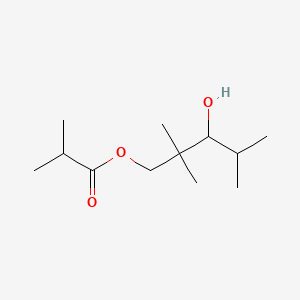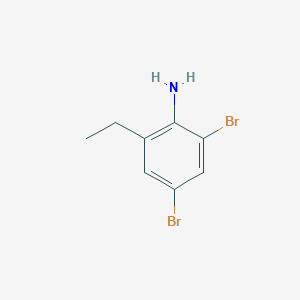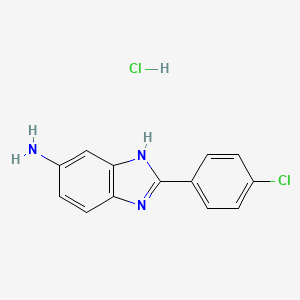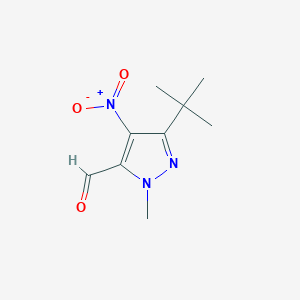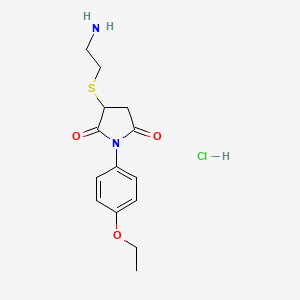
3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride
Descripción general
Descripción
3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride, also known as TASP0410457, is a small molecule inhibitor that has been recently developed for the treatment of cancer. It has shown promising results in preclinical studies and is being investigated for its potential use in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride is not fully understood. However, it is known to inhibit the activity of a protein called PIM kinase, which is involved in the regulation of cell growth and survival. By inhibiting the activity of PIM kinase, 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride is believed to induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of various proteins involved in cell growth and survival, including AKT and BAD. In addition, it has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies, which is a desirable property for drug development. However, 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride has some limitations, including its relatively low potency compared to other PIM kinase inhibitors and its lack of selectivity for PIM kinase over other kinases.
Direcciones Futuras
There are several future directions for research on 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to develop more potent and selective PIM kinase inhibitors based on the structure of 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride and its potential use in cancer therapy.
Aplicaciones Científicas De Investigación
3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
Propiedades
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)16-13(17)9-12(14(16)18)20-8-7-15;/h3-6,12H,2,7-9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQLQFGTVGIPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride | |
CAS RN |
817172-29-5 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(2-aminoethyl)thio]-1-(4-ethoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=817172-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




